DIMBOA glucoside

Descripción

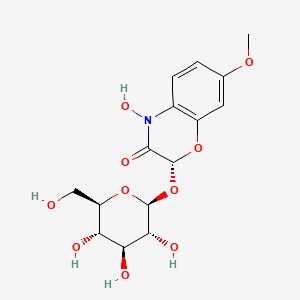

Structure

3D Structure

Propiedades

Número CAS |

113565-32-5 |

|---|---|

Fórmula molecular |

C15H19NO10 |

Peso molecular |

373.31 g/mol |

Nombre IUPAC |

(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |

Clave InChI |

WTGXAWKVZMQEDA-XFWGRBSCSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérico |

COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canónico |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

melting_point |

262-263°C |

Descripción física |

Solid |

Sinónimos |

2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |

Origen del producto |

United States |

Ii. Biosynthesis and Metabolic Pathways of Dimboa Glucoside

Genetic Basis of DIMBOA Glucoside Biosynthesis

The synthesis of DIMBOA-glucoside is governed by a suite of specialized genes, collectively known as the Bx genes. These genes encode the enzymes responsible for each step of the biosynthetic pathway.

Identification and Characterization of Biosynthetic Genes (e.g., BX1, BX2-BX5, BX6, BX7, BX8, BX9, BX10, BX11, BX12, BX13, BX14)

A series of Bx genes have been identified and functionally characterized, primarily in maize, revealing a well-defined genetic architecture for DIMBOA-glucoside production. researchgate.netceon.rs The core set of genes, Bx1 through Bx5 and Bx8, are notably clustered on the short arm of chromosome 4 in maize. ceon.rsmdpi.com

The pathway is initiated by BX1 , an indole-3-glycerol phosphate (B84403) lyase, which diverts a precursor from the tryptophan biosynthesis pathway to produce indole (B1671886). oup.comresearchgate.netresearcher.lifebiorxiv.org Subsequently, a series of four cytochrome P450 monooxygenases, encoded by BX2, BX3, BX4, and BX5 , catalyze the conversion of indole to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.govresearchgate.netceon.rs

The unstable DIBOA is then glucosylated to the more stable DIBOA-glucoside by the action of UDP-glucosyltransferases encoded by BX8 and BX9 . nih.govoup.comresearchgate.netceon.rs The conversion of DIBOA-glucoside to DIMBOA-glucoside involves two final enzymatic steps. First, the 2-oxoglutarate-dependent dioxygenase BX6 hydroxylates DIBOA-glucoside to form 2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside (TRIBOA-glucoside). nih.govresearchgate.netpnas.org Finally, the O-methyltransferase BX7 methylates TRIBOA-glucoside to produce DIMBOA-glucoside. nih.govresearchgate.netpnas.org

Further modifications to the DIMBOA-glucoside molecule are catalyzed by additional Bx genes. BX10, BX11 , and BX12 , located on chromosome 1, encode O-methyltransferases that convert DIMBOA-glucoside to HDMBOA-glucoside. wikipedia.orgceon.rsmdpi.com More recently, BX13 and BX14 , found on chromosome 2, have been identified. ceon.rsresearchgate.net Bx13 encodes a dioxygenase that oxidizes DIMBOA-glucoside to TRIMBOA-glucoside, while Bx14 is involved in the conversion of DIM2BOA-glucoside to HDM2BOA-glucoside. ceon.rsresearchgate.net

| Gene | Enzyme Product | Function in DIMBOA-Glucoside Pathway | Chromosomal Location (Maize) |

|---|---|---|---|

| BX1 | Indole-3-glycerol phosphate lyase | Conversion of Indole-3-glycerol phosphate to Indole | 4 ceon.rsmdpi.com |

| BX2-BX5 | Cytochrome P450 monooxygenases | Conversion of Indole to DIBOA | 4 ceon.rsmdpi.com |

| BX6 | 2-oxoglutarate-dependent dioxygenase | Hydroxylation of DIBOA-glucoside to TRIBOA-glucoside | 4 nih.govceon.rs |

| BX7 | O-methyltransferase | Methylation of TRIBOA-glucoside to DIMBOA-glucoside | 4 nih.govceon.rs |

| BX8/BX9 | UDP-glucosyltransferases | Glucosylation of DIBOA to DIBOA-glucoside | 4 (BX8), 1 (BX9) ceon.rs |

| BX10/BX11/BX12 | O-methyltransferases | Conversion of DIMBOA-glucoside to HDMBOA-glucoside | 1 ceon.rsmdpi.com |

| BX13 | 2-oxoglutarate-dependent dioxygenase | Oxidation of DIMBOA-glucoside to TRIMBOA-glucoside | 2 ceon.rsresearchgate.net |

| BX14 | O-methyltransferase | Conversion of DIM2BOA-glucoside to HDM2BOA-glucoside | 2 ceon.rsresearchgate.net |

Gene Expression Regulation in this compound Production

The expression of Bx genes is tightly regulated, both developmentally and in response to environmental cues. wikipedia.org The concentration of DIMBOA-glucoside is highest in young seedlings and decreases as the plant matures. wikipedia.orgnih.gov This developmental regulation is largely controlled at the transcriptional level, with Bx1 gene expression being a key determinant of DIMBOA levels. wikipedia.orggoogle.com

Expression of Bx genes can also be induced by various stress factors, including herbivory and pathogen attack. researcher.lifeoup.com For instance, the Igl gene, a homolog of Bx1, is inducible by stress signals like wounding and jasmonates. researcher.lifeoup.com Furthermore, there is evidence of a feedback regulation mechanism where apoplastic DIMBOA can repress the transcription of Bx genes, suggesting a homeostatic control of its own biosynthesis. oup.com The phytohormones jasmonic acid and ethylene (B1197577) have also been shown to influence benzoxazinoid metabolism, particularly the conversion of DIMBOA-glucoside to HDMBOA-glucoside in response to insect feeding. mdpi.comoup.com

Enzymatic Steps in this compound Formation

The biosynthesis of DIMBOA-glucoside is a multi-step enzymatic process that transforms a primary metabolite into a complex defensive compound. nih.govkegg.jp

Precursor Utilization and Conversion (e.g., Indole-3-glycerol phosphate, DIBOA-Glc to DIMBOA-Glc)

The pathway commences with the utilization of indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway. kegg.jpresearchgate.netbiorxiv.org The enzyme BX1 cleaves this precursor to produce indole, the foundational molecule for benzoxazinoid synthesis. nih.govresearchgate.netbiorxiv.org Following the formation of indole, four cytochrome P450 monooxygenases (BX2-BX5) sequentially hydroxylate the indole ring to form DIBOA. nih.govresearchgate.netceon.rs

A crucial conversion in the pathway is the transformation of DIBOA-glucoside into DIMBOA-glucoside. This two-step process begins with the hydroxylation of DIBOA-glucoside at the C-7 position by the dioxygenase BX6, yielding TRIBOA-glucoside. nih.govresearchgate.netpnas.org Subsequently, the methyltransferase BX7 catalyzes the methylation of the newly added hydroxyl group on TRIBOA-glucoside to produce the final product, DIMBOA-glucoside. nih.govresearchgate.netpnas.org This final methylation step completes the core biosynthetic pathway to DIMBOA-glucoside in maize. nih.gov

Glucosylation and Activation Mechanisms (e.g., UDP-glucosyltransferases, Glucosidases)

Glucosylation is a critical step in the biosynthesis and storage of benzoxazinoids. The unstable aglycone DIBOA is stabilized by the addition of a glucose molecule, a reaction catalyzed by UDP-glucosyltransferases (UGTs) BX8 and BX9. nih.govoup.comresearchgate.net This glucosylation not only detoxifies the compound for the plant but also renders it water-soluble for storage in the vacuole. nih.govoup.com

The activation of the stored, non-toxic DIMBOA-glucoside into its defensive, toxic aglucone form is mediated by β-glucosidases. nih.govoup.comontosight.ai These enzymes are typically compartmentalized separately from their substrates within the plant cell, often in the plastids and cell walls. nih.govslu.se Upon tissue damage, such as during herbivore feeding or pathogen invasion, the enzyme and substrate come into contact, leading to the hydrolysis of the glucoside bond and the release of the toxic DIMBOA aglucone. slu.seoup.commdpi.com This rapid activation mechanism forms the basis of the "glucoside-glucosidase" defense system. slu.se

Metabolic Fate and Turnover of this compound in Planta

Within the plant, DIMBOA-glucoside is not a static endpoint but is subject to further metabolic conversions and turnover. The concentration of DIMBOA-glucoside is highest in the early stages of plant development and declines with age. nih.gov However, biosynthesis can continue for a period after germination. nih.gov

DIMBOA-glucoside can be further metabolized into other benzoxazinoids, such as HDMBOA-glucoside, through the action of O-methyltransferases like BX10, BX11, and BX12. wikipedia.orgceon.rsoup.com This conversion can be induced by defense-related hormones like jasmonic acid. oup.com In roots, HDMBOA-glucoside can become the predominant benzoxazinoid as the plant ages. nih.gov

The breakdown of DIMBOA-glucoside is initiated by β-glucosidases, releasing the aglucone DIMBOA. DIMBOA itself is unstable and can be further degraded to MBOA (6-methoxy-2-benzoxazolinone). oup.complos.org Plants maintain a dynamic balance between the synthesis, storage, activation, and further metabolism of DIMBOA-glucoside, allowing for an adaptable defense response to various biotic challenges.

Hydrolysis and Degradation Pathways (e.g., to DIMBOA, MBOA, HDMBOA)

The primary role of this compound in plants is as a stable, inactive storage form of the potent defense compound DIMBOA. ontosight.ai Its metabolic activation and subsequent degradation are triggered by physical damage to the plant tissue, such as that caused by herbivore feeding or pathogen invasion. oup.com

In intact plant cells, this compound is compartmentalized separately from the enzymes that can act upon it. scielo.brchimia.ch However, when cell integrity is compromised, it comes into contact with β-glucosidases, which are typically located in the plastids, cytoplasm, and cell walls. oup.commdpi.com This contact initiates the hydrolysis of the glycosidic bond, releasing the biologically active, but unstable, aglycone 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). ontosight.aioup.com

Once released, the DIMBOA aglycone is susceptible to degradation. It can spontaneously break down into 6-methoxy-benzoxazolin-2-one (MBOA). oup.com The stability of DIMBOA is influenced by environmental conditions such as pH and temperature. scielo.brnih.gov For instance, under alkaline conditions (pH 8.5), DIMBOA degrades faster than its non-methoxylated counterpart, DIBOA, due to the electron-donating effect of the methoxy (B1213986) group. scielo.br

In addition to degradation, this compound serves as a precursor for other modified benzoxazinoids. It can be converted to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-glucoside) through the action of O-methyltransferases, such as BX10, BX11, and BX12. scielo.brmdpi.com The resulting aglucone, HDMBOA, is significantly less stable than DIMBOA, degrading more rapidly to MBOA. scielo.brnih.gov

Research Findings on Aglucone Degradation

Detailed kinetic studies have quantified the relative stability of key benzoxazinoid aglucones. These findings highlight the transient nature of these defense compounds following their activation from the glucoside form.

| Compound | Half-life (hours) | Conditions |

|---|---|---|

| DIMBOA | 25 | Buffered D₂O, pH 5.5, 24°C |

| HDMBOA | 1.8 | Buffered D₂O, pH 5.5, 24°C |

Data sourced from Maresh et al., 2006, as cited in other studies. scielo.brnih.gov

Conjugation and Sequestration Mechanisms (e.g., Vacuolar Storage, N-Glucosylation)

To prevent autotoxicity to the plant itself, this compound and other related glucosides are sequestered away from the metabolic machinery of the cytoplasm. nih.gov

Vacuolar Storage The primary mechanism for this sequestration is storage within the central vacuole. chimia.choup.comgenome.jp The glucosylation of benzoxazinoid precursors like DIBOA not only stabilizes the molecule but also increases its water solubility, facilitating its transport and accumulation within the aqueous environment of the vacuole. oup.com This spatial separation is crucial, as it keeps the stable glucosides isolated from the β-glucosidases located in other cellular compartments, thereby preventing premature hydrolysis in healthy, intact tissue. scielo.brchimia.ch Research suggests that multidrug resistance-associated protein (MRP)-type ATP-binding cassette transporters may be involved in actively transporting these glucosides into the vacuole. nih.gov

Conjugation and Detoxification While O-glucosylation is a key step in the biosynthesis and storage of this compound, N-glucosylation has been identified as a critical detoxification mechanism for its degradation products, particularly benzoxazolin-2(3H)-one (BOA) and MBOA. nih.govresearchgate.net When maize is exposed to BOA, the plant detoxifies it through a pathway distinct from biosynthesis.

This detoxification process involves the following key steps:

Radical Formation: The process is thought to be initiated by peroxidases in the extraplastic space (apoplast and cell wall), which generate BOA radicals. nih.govresearchgate.net

N-Glucosylation: These activated radicals are then substrates for N-glucosylation. researchgate.net The enzyme BX9, a glucosyltransferase also involved in the biosynthetic pathway, has been implicated in this detoxification step and has been detected in the extraplastic space. researchgate.netmdpi.com

Rearrangement: The resulting BOA-N-glucoside is unstable and undergoes a spontaneous rearrangement to form a highly stable glucoside carbamate, effectively neutralizing the phytotoxicity of BOA. nih.govresearchgate.net

This entire pathway represents a sophisticated network involving multiple cellular compartments to manage and detoxify the reactive breakdown products of the plant's own chemical defenses. nih.gov Furthermore, some insect herbivores have evolved their own counter-defense mechanisms, using O- and N-glucosylation to detoxify ingested DIMBOA, preventing its toxic effects. mdpi.comtandfonline.com

Iii. Ecological and Biological Functions of Dimboa Glucoside in Plant Systems

DIMBOA Glucoside in Plant Defense Against Herbivores

DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) is a prominent benzoxazinoid, a class of secondary metabolites crucial to the defense mechanisms of graminaceous plants like maize, wheat, and rye. wikipedia.orgceon.rs In its stable state within the plant, DIMBOA exists as the inactive glucoside, DIMBOA-Glc. wikipedia.org This precursor is rapidly activated upon tissue damage by herbivores, when plant β-glucosidases hydrolyze it into the toxic aglycone, DIMBOA. nih.govscispace.com

The activated form, DIMBOA, exhibits significant antifeedant and toxic properties against a wide array of insect herbivores. wikipedia.orgnih.gov For chewing insects like lepidopteran larvae, which cause substantial tissue damage during feeding, exposure to high concentrations of DIMBOA is a direct consequence. nih.gov Studies have demonstrated its effectiveness as a feeding deterrent and growth inhibitor for pests such as the European corn borer (Ostrinia nubilalis), the Asian corn borer (Ostrinia furnacalis), and the beet armyworm (Spodoptera exigua). wikipedia.orgresearchgate.net For instance, artificial diets containing DIMBOA have been shown to deter feeding in S. exigua. scispace.com

DIMBOA and its derivatives also affect sucking insects like aphids. scielo.br While the feeding mechanism of aphids causes less cellular damage, they are still negatively impacted by these compounds. mdpi.com Research has shown that DIMBOA-Glc and another derivative, HDMBOA-Glc, possess antifeedant and insecticidal activities against aphids, suggesting that these glucosides themselves may be active or that aphids can hydrolyze them. scielo.brresearchgate.net In artificial diet studies, DIMBOA has been observed to increase mortality in aphid species such as Schizaphis graminum and Metopolophium dirhodium. nih.gov The compound can also act as a signaling molecule, prompting the deposition of callose in sieve elements, which serves as a physical barrier against aphid feeding. ceon.rs

The table below summarizes the observed effects of DIMBOA on various insect herbivores.

| Insect Species | Feeding Guild | Observed Effects of DIMBOA |

| Ostrinia nubilalis (European corn borer) | Chewing (Lepidoptera) | Reduced larval growth and survival. scispace.com |

| Ostrinia furnacalis (Asian corn borer) | Chewing (Lepidoptera) | Feeding deterrent and growth inhibitor. nih.govresearchgate.net |

| Spodoptera exigua (Beet armyworm) | Chewing (Lepidoptera) | Antifeedant effects, reduced biomass gain, and prolonged development. wikipedia.orgscispace.com |

| Spodoptera frugiperda (Fall armyworm) | Chewing (Lepidoptera) | Less affected than other Spodoptera species, showing adaptation. nih.govscispace.com |

| Sesamia nonagrioides (Corn stalk borer) | Chewing (Lepidoptera) | Reduced relative growth rate. scispace.comresearchgate.net |

| Rhopalosiphum maidis (Corn leaf aphid) | Sucking (Hemiptera) | Defense is mediated by DIMBOA. wikipedia.org Not affected by DIMBOA in some diet studies. nih.gov |

| Schizaphis graminum (Greenbug) | Sucking (Hemiptera) | Decreased survival and reproduction rate. nih.govwur.nl |

| Sitobion avenae (English grain aphid) | Sucking (Hemiptera) | Exhibited antifeedant and insecticidal responses to DIMBOA analogs. scielo.brresearchgate.net |

The ingestion of DIMBOA can have profound negative impacts on the life cycle of susceptible insects. These effects extend beyond simple deterrence and toxicity, influencing growth rates, developmental timelines, and reproductive success. nih.govresearchgate.net For example, larvae of S. exigua fed on a diet containing DIMBOA not only gained less biomass but also experienced a prolonged developmental period. scispace.com Such delays can increase the vulnerability of larvae to predators, parasitoids, and pathogens in their natural environment. nih.gov Similarly, for the European corn borer, O. nubilalis, a diet with 500 µg/g of DIMBOA significantly reduced both larval growth and survival rates. scispace.com

Plants are not passive in their defense; they can actively alter their chemical profile in response to herbivore attacks. While young seedlings generally have the highest constitutive levels of DIMBOA, older plants can rapidly induce its production upon insect feeding. wikipedia.org Furthermore, herbivory can trigger the conversion of DIMBOA-Glc into more potent derivatives. ceon.rsresearchgate.net

Feeding by caterpillars, such as O. nubilalis and Spodoptera species, has been shown to induce a significant increase in 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) and, to a lesser extent, 2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one-O-glucoside (GDIM₂BOA). mdpi.com This induction occurs at the genetic level, with the upregulation of genes like Bx10 and Bx11, which are responsible for the O-methylation of DIMBOA-Glc. mdpi.com HDMBOA is considered to be even more toxic to some caterpillars than DIMBOA, and its rapid conversion to the breakdown product MBOA enhances the plant's defensive response. nih.govresearchgate.net This conversion of DIMBOA-Glc to HDMBOA-Glc is seen as a form of defense priming, preparing the plant for a more rapid and potent response to subsequent attacks. researchgate.net

Interestingly, the type of herbivore can influence the plant's chemical response. While caterpillar feeding induces significant changes in benzoxazinoid profiles, infestation by aphids or mites may not cause similar alterations in BXD levels. mdpi.combiorxiv.org For example, caterpillar attack on wheat induced the levels of several compounds including HDMBOA-Glc, while aphid infestation had no effect on BX gene expression. mdpi.combiorxiv.org

In the co-evolutionary arms race between plants and herbivores, some insects have developed sophisticated strategies to overcome plant chemical defenses. sakura.ne.jp Specialist herbivores, in particular, have evolved mechanisms to tolerate or detoxify compounds like DIMBOA. nih.gov

A key detoxification strategy observed in lepidopteran herbivores, such as the fall armyworm (Spodoptera frugiperda), is the re-glucosylation of the toxic DIMBOA aglycone. mpg.dempg.de After the plant's β-glucosidase cleaves DIMBOA-Glc into toxic DIMBOA in the insect's gut, the herbivore's own enzymes, specifically UDP-glucosyltransferases (UGTs), attach a glucose molecule back onto the DIMBOA. mpg.denih.gov Crucially, this re-glucosylation occurs with an inverted stereochemical configuration, forming (2S)-DIMBOA-glucoside. mpg.dempg.de This altered form is no longer a suitable substrate for the plant's defensive glucosidases, effectively neutralizing the toxin and allowing for its safe excretion. mpg.dempg.de This rapid detoxification allows S. frugiperda to perform significantly better on DIMBOA-containing diets compared to more generalist feeders. nih.gov

In addition to re-glucosylation, insects may employ other enzymatic detoxification systems, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, to cope with benzoxazinoids. nih.gov

Herbivore-Induced Changes in this compound Levels and Derivatives (e.g., HDMBOA-Glc, HDM2BOA-Glc)

This compound in Plant Resistance to Pathogens

The defensive role of DIMBOA and its glucoside is not limited to herbivores; it also extends to a broad range of plant pathogens.

DIMBOA has demonstrated significant antimicrobial properties, inhibiting the growth of various fungi and bacteria. wikipedia.orgmedchemexpress.com Upon tissue damage by pathogens, the release of the toxic aglucone DIMBOA creates an antimicrobial barrier. scispace.com Research has confirmed its inhibitory effects against the mycotoxin-producing fungus Fusarium graminearum, the causal agent of scab disease in cereals. medchemexpress.com It has also been shown to be effective against the fungus Setosphaeria turcica, which causes northern corn leaf blight. scispace.com

In vitro studies have demonstrated that DIMBOA possesses growth inhibitory properties against a selection of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as yeasts like Saccharomyces cerevisiae. nih.govresearchgate.net The antimicrobial activity of benzoxazinoid hydroxamic acids is influenced by their chemical structure, with certain substitutions enhancing their effectiveness. scielo.br This broad-spectrum antimicrobial activity underscores the integral role of DIMBOA in the general defense system of host plants.

The table below details the antimicrobial activity of DIMBOA against various pathogens.

| Pathogen | Type | Disease/Effect |

| Fusarium graminearum | Fungus | Scab disease in cereals. medchemexpress.com |

| Setosphaeria turcica | Fungus | Northern corn leaf blight. scispace.com |

| Staphylococcus aureus | Bacterium (Gram-positive) | Growth inhibition. nih.govresearchgate.net |

| Escherichia coli | Bacterium (Gram-negative) | Growth inhibition. nih.govresearchgate.net |

| Candida albicans | Fungus (Yeast) | Inhibited by BXD hydroxamic acids. scielo.br |

| Saccharomyces cerevisiae | Fungus (Yeast) | Growth inhibition. nih.govresearchgate.net |

Role in Basal and Induced Plant Immunity

DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and its precursor, this compound, are key players in the defense mechanisms of grasses like maize, wheat, and rye. wikipedia.orgebi.ac.uknih.gov Stored in an inactive form as DIMBOA-glucoside, it is rapidly converted to the toxic aglycone DIMBOA by glucosidases upon insect feeding or pathogen attack. wikipedia.orgebi.ac.ukontosight.ai This activated form serves as a direct defense against a variety of pests, including the European corn borer, beet armyworm, and corn leaf aphids, as well as pathogenic fungi and bacteria. wikipedia.orgebi.ac.uk

Research has shown that the concentration of DIMBOA is typically higher in young seedlings and decreases as the plant matures. wikipedia.orgebi.ac.uk However, in adult plants, its production can be quickly induced in response to insect feeding. wikipedia.orgebi.ac.uk Beyond its direct toxicity, DIMBOA also functions as a signaling molecule in plant immunity. wikipedia.org For instance, it is involved in the accumulation of callose, a polysaccharide that reinforces cell walls, in response to fungal elicitors like chitosan (B1678972) and aphid feeding. wikipedia.orgebi.ac.ukoup.com

Studies comparing maize mutants have highlighted the importance of benzoxazinoids (BXs), including DIMBOA, in basal resistance. BX-deficient mutants show increased susceptibility to aphids and fungal pathogens. oup.comnih.gov Infestation by the aphid Rhopalosiphum padi and the fungus Setosphaeria turtica leads to an increased accumulation of DIMBOA-glucoside and its derivatives in the apoplastic fluid of maize leaves. oup.comnih.gov This suggests that the apoplast, the space outside the cell membrane, is a key site for BX-mediated defense. oup.com Interestingly, while DIMBOA itself induces callose deposition, its methylated derivative, HDMBOA-glc, does not, indicating a specific signaling role for DIMBOA in this aspect of innate immunity. oup.comnih.gov

| Organism | Plant | Defensive Role of DIMBOA/DIMBOA-glucoside |

| Ostrinia nubilalis (European corn borer) | Maize | Natural defense against larvae. wikipedia.orgebi.ac.uk |

| Spodoptera exigua (Beet armyworm) | Maize | Natural defense against larvae. wikipedia.orgebi.ac.uk |

| Rhopalosiphum maidis (Corn leaf aphid) | Maize | Natural defense. wikipedia.orgebi.ac.uk |

| Setosphaeria turtica (Fungal pathogen) | Maize | Contributes to penetration resistance. oup.comnih.gov |

| Various bacteria and fungi | Maize, Wheat, Rye | Acts as a powerful antibiotic. wikipedia.orgebi.ac.uk |

Interaction with Plant Defense Signaling Pathways (e.g., Jasmonates, Callose formation)

This compound and its aglycone, DIMBOA, are deeply integrated with plant defense signaling pathways, notably those involving jasmonates and callose formation. The production of DIMBOA itself can be induced by stress signals such as wounding, herbivory, and the application of jasmonic acid (JA). capes.gov.br In maize, the defense hormone JA can influence the metabolism of benzoxazinoids by promoting the conversion of DIMBOA-glucoside to its methylated form, HDMBOA-glc. oup.com

A key function of DIMBOA in plant defense signaling is its role in triggering callose deposition. oup.comoup.com Callose is a β-1,3-glucan polymer that is deposited at the site of pathogen attack or wounding, forming papillae that act as a physical barrier to prevent further invasion. oup.com Studies have demonstrated that maize mutants deficient in benzoxazinoid production deposit less callose in response to the fungal elicitor chitosan. oup.comnih.gov Furthermore, direct infiltration of DIMBOA into the apoplast of maize leaves mimics this chitosan-induced callose response, whereas infiltration with HDMBOA-glc does not. oup.comnih.govnih.gov This specificity underscores DIMBOA's role as a signaling molecule in this defense response, independent of its breakdown products. oup.com The induction of callose by DIMBOA is thought to enhance resistance against aphids by blocking phloem sieve elements and making cell walls more difficult for their stylets to penetrate. oup.com

The interaction with the jasmonate pathway is complex. While JA can induce the conversion of DIMBOA-glucoside to HDMBOA-glc, DIMBOA itself can regulate the transcription of genes involved in its own biosynthesis. oup.com This suggests a feedback loop where the accumulation of DIMBOA can modulate its own production. oup.com Furthermore, research on maize has shown that a specific mitogen-activated protein kinase, ZmMPK6, and the ethylene (B1197577) signaling pathway act as negative regulators of DIMBOA and DIMBOA-glucoside accumulation in response to herbivory. nih.gov Silencing ZmMPK6 leads to increased levels of these defense compounds and enhanced insect resistance, an effect that is dependent on ethylene. nih.gov

| Signaling Molecule/Process | Interaction with DIMBOA/DIMBOA-glucoside | Outcome |

| Jasmonic Acid (JA) | Promotes conversion of DIMBOA-glucoside to HDMBOA-glc. oup.com | Influences benzoxazinoid metabolism. oup.com |

| Callose | DIMBOA induces callose deposition. oup.comnih.govoup.comnih.gov | Enhanced physical barrier against pathogens and pests. oup.comoup.com |

| Ethylene | ZmMPK6 and ethylene signaling negatively regulate DIMBOA/DIMBOA-glucoside accumulation. nih.gov | Repression of defense compound production. nih.gov |

| Chitosan (Fungal elicitor) | Induces apoplastic accumulation of DIMBOA and HDMBOA-glc. oup.comnih.gov | Triggers defense responses, including callose deposition. oup.comnih.gov |

Allelopathic Effects of this compound

Influence on Neighboring Plant Growth and Development

This compound and its derivatives play a significant role in allelopathy, the chemical inhibition of one plant by another. scielo.org.conih.gov Plants like rye, wheat, and maize release benzoxazinoids into the rhizosphere through root exudation or the decomposition of plant residues. unimi.itacs.org In the soil, DIMBOA-glucoside is hydrolyzed to the more biologically active aglycone, DIMBOA, which can inhibit the germination and growth of neighboring plants, particularly weeds. unimi.itscispace.com

The allelopathic potential of DIMBOA has been demonstrated in various studies. For example, it has been shown to inhibit the root growth of oats (Avena fatua). scielo.org.co The production of DIMBOA in cereals like wheat can be induced by the presence of a diverse range of weed species. nih.gov Research has also shown that some plant species will actively alter their root placement to avoid areas with high concentrations of allelochemicals like DIMBOA. nih.gov

The effectiveness of DIMBOA-glucoside as an allelochemical is influenced by its stability and conversion in the soil. Compared to DIBOA-glucoside, which degrades more rapidly, the slower degradation of DIMBOA-glucoside provides a more prolonged period of weed suppression from maize residues. Furthermore, its breakdown product, MBOA (6-methoxy-benzoxazolin-2-one), exhibits even stronger phytotoxic effects. Studies have quantified the uptake and translocation of root-exuded benzoxazinoids in neighboring plants. For instance, DIBOA-glucoside and DIMBOA-glucoside exuded from rye roots have been found in the roots and shoots of neighboring hairy vetch plants. acs.org

Impact on Soil Microbial Communities and Rhizosphere Interactions

This compound and its derivatives significantly influence the composition and activity of soil microbial communities and their interactions within the rhizosphere. oup.com These compounds can act as chemoattractants for certain beneficial microbes. For example, DIMBOA exuded from maize roots has been shown to attract the plant-beneficial bacterium Pseudomonas putida to the rhizosphere. frontiersin.orgmdpi.com This bacterium is a competitive colonizer known for its plant growth-promoting traits. mdpi.com

Conversely, DIMBOA and its breakdown products can have inhibitory effects on other microorganisms. frontiersin.orgnih.gov For instance, they can negatively affect the growth of various soil bacteria and fungi. frontiersin.org The impact of these compounds on microbial activity is often dose-dependent. nih.gov Even at low concentrations, DIMBOA and its degradation product MBOA can alter the structure of the soil microbial community, particularly affecting fungal populations. nih.gov

| Microbial Group/Species | Effect of DIMBOA/DIMBOA-glucoside | Reference(s) |

| Pseudomonas putida | Attracted to the rhizosphere. | frontiersin.orgmdpi.com |

| Soil Fungi | Population structure can be altered. | nih.gov |

| Ralstonia solanacearum | Bacterial motility and biofilm formation can be reduced. | researchgate.net |

| General Soil Bacteria | Growth of many species can be reduced. | frontiersin.org |

| Rhizosphere Microbiome | Community structure and gene expression are influenced. | oup.comresearchgate.net |

This compound and Plant-Microbe Symbioses

Effects on Mycorrhizal Fungi Associations

This compound and its accumulation are influenced by and, in turn, influence symbiotic relationships with arbuscular mycorrhizal fungi (AMF). This mutualistic association, where the fungus colonizes the plant's roots, can enhance the plant's defense system. researchgate.net

Research has shown that the inoculation of maize roots with AMF, such as Rhizoglomus irregulare (formerly Glomus mosseae), can lead to an increased accumulation of DIMBOA in both roots and leaves. researchgate.netmdpi.comceon.rsoapen.org This AMF-induced increase in DIMBOA levels has been specifically linked to enhanced resistance against pathogens like the sheath blight fungus Rhizoctonia solani. researchgate.netceon.rsoapen.org The elevated DIMBOA concentration in mycorrhizal plants is thought to inhibit the growth of the pathogenic fungus. researchgate.netoapen.org

This phenomenon suggests a "priming" effect, where the presence of the mycorrhizal symbiont prepares the plant for a faster and stronger defense response upon pathogen attack. researchgate.net Real-time PCR analysis has shown that pre-inoculation with AMF induces a strong transcriptional response of key genes in the DIMBOA biosynthesis pathway, such as BX9, following a pathogen challenge. researchgate.net Therefore, the symbiotic relationship with AMF can bolster a plant's chemical defenses by modulating the production of protective compounds like DIMBOA. mdpi.com This interaction highlights a sophisticated three-way communication between the plant, its symbiotic fungi, and potential pathogens.

Interactions with Rhizospheric Bacteria (e.g., Pseudomonas putida)

The stable, inactive form of DIMBOA, this compound, is a key player in mediating interactions between plants and soil microbes, particularly in the rhizosphere. While the glucoside itself is stored in plant vacuoles, its aglycone, DIMBOA, is released into the rhizosphere upon enzymatic hydrolysis or exudation. oup.comnih.gov This released DIMBOA acts as a significant chemical signal influencing the microbial community structure around the roots.

Research has specifically highlighted the role of DIMBOA in attracting beneficial bacteria like Pseudomonas putida. mdpi.comresearchgate.net The plant-beneficial rhizobacterium Pseudomonas putida KT2440, known for its ability to competitively colonize the maize rhizosphere, is attracted to DIMBOA. mdpi.comresearchgate.net Studies have shown that DIMBOA serves as a chemoattractant, guiding P. putida towards the maize roots. researchgate.netfrontiersin.org This bacterium is not only attracted to DIMBOA but is also tolerant to its biocidal properties, which allows it to thrive in the benzoxazinoid-rich environment of the maize rhizoplane. nih.gov The interaction is highly specific; for instance, P. putida KT2440 shows a chemotactic response to maize root exudates containing DIMBOA, which is accompanied by the increased transcription of genes related to chemotaxis. researchgate.netnih.gov

Interestingly, the interaction may also involve a feedback loop. Inoculation of maize roots with P. putida KT2440 has been found to cause an up-regulation of the Bx1 gene, which encodes the first dedicated enzyme in the benzoxazinoid biosynthesis pathway. nih.gov This suggests that the bacterium might stimulate the plant to produce more of the very compounds that mediate the initial attraction. However, the effect on this compound levels can be complex and dependent on the specific microbe. For example, interactions with the beneficial microbe Azospirillum have been shown to cause a local decrease in this compound in maize roots. nih.gov This indicates that while this compound is the precursor to the attractant molecule, its own concentration can be dynamically regulated based on the specific plant-microbe interaction.

This compound in Response to Abiotic Stress

The concentration of this compound in plants is not static but is significantly modulated by various abiotic stressors. The response, however, can vary depending on the plant species, the specific stressor, and the duration of exposure.

Drought: The response of this compound to drought stress is complex. In maize, some studies report that drought conditions lead to a decrease in DIMBOA-Glc levels in leaves. acs.orgnih.gov However, this decrease is accompanied by a significant increase in more complex derivatives, such as DIMBOA-2Glc (a dihexose) and DIMBOA-3Glc (a trihexose), in both leaves and roots. acs.orgnih.gov This suggests a drought-induced modification of DIMBOA-Glc into multi-hexose forms. In contrast, other research indicates that water stress can lead to an increase in the aglycone DIMBOA in maize shoots, suggesting an upregulation of the entire biosynthetic pathway rather than just hydrolysis of the existing DIMBOA-Glc pool. nih.govtandfonline.com

Cold: The effect of cold stress on this compound levels appears to be highly species-dependent. In wheat, a low-temperature treatment of 4°C was found to induce an increase in DIMBOA-Glc. oup.com Conversely, studies on rye exposed to prolonged low temperatures (4°C) showed a decrease in the expression of benzoxazinoid synthesis genes, leading to lower concentrations of DIMBOA. mdpi.com Similarly, a decrease in DIMBOA content was observed in maize seedlings under low-temperature stress. mdpi.comnih.gov

Salinity: Research on rapeseed (Brassica napus) has shown that this compound levels are influenced by salt stress in a genotype-dependent manner. In a salt-tolerant cultivar, the concentration of this compound increased under salinity stress (150 mM NaCl). nih.gov In contrast, its level decreased in a salt-sensitive cultivar under the same conditions, pointing to a potential role in salt tolerance. nih.gov

Elevated CO2: Direct research on the effect of elevated CO2 alone on this compound is limited. However, one study noted that a combination of drought and elevated atmospheric carbon dioxide led to a reduction in the levels of HDMBOA-Glc, a downstream methylated derivative of DIMBOA-Glc. oup.com

The following table summarizes the observed changes in this compound levels under different abiotic stress conditions based on available research.

| Abiotic Stressor | Plant Species | Observed Effect on this compound / Related Compounds | Reference Index |

|---|---|---|---|

| Drought | Maize (Zea mays) | Decrease in DIMBOA-Glc; Increase in DIMBOA-2Glc and DIMBOA-3Glc. | acs.orgnih.gov |

| Drought | Maize (Zea mays) | Increase in aglycone DIMBOA. | nih.govtandfonline.com |

| Cold (4°C) | Wheat (Triticum aestivum) | Increase in DIMBOA-Glc. | oup.com |

| Cold (4°C) | Rye (Secale cereale) | Decrease in DIMBOA. | mdpi.com |

| Cold | Maize (Zea mays) | Decrease in DIMBOA. | mdpi.comnih.gov |

| Salinity (150 mM NaCl) | Rapeseed (Brassica napus) | Increase in salt-tolerant cultivar; Decrease in salt-sensitive cultivar. | nih.gov |

| Drought + Elevated CO2 | Not specified | Decrease in HDMBOA-Glc. | oup.com |

The modulation of this compound and its derivatives under abiotic stress suggests their involvement in plant tolerance mechanisms. The conversion of DIMBOA-Glc to multihexose benzoxazinoids under drought may serve as a protective strategy, potentially shielding the plant from secondary biotic attacks during periods of abiotic stress. acs.orgnih.gov Alternatively, these sugar-rich compounds might be exuded into the rhizosphere to foster beneficial microbial communities that can aid in stress mitigation. acs.orgnih.gov

The accumulation of this compound in salt-tolerant rapeseed cultivars directly implies a role in adapting to saline environments. nih.gov While the precise mechanism is not fully elucidated, it is part of a broader metabolic adjustment that plants undergo to achieve a new homeostatic balance under stress. nih.gov

Furthermore, the aglycone DIMBOA, which is released from this compound, is known to function as a defense signaling molecule. oup.com For example, it can induce callose deposition, a mechanism that reinforces cell walls and contributes to both biotic and potentially abiotic stress resistance. oup.com The upregulation of the entire benzoxazinoid pathway, leading to higher levels of DIMBOA under drought, is considered part of an ABA-dependent tolerance response, linking it to hormonal stress signaling pathways. nih.govtandfonline.com Therefore, the regulation of this compound is an integral part of the plant's chemical defense and signaling network that is mobilized to cope with adverse environmental conditions.

Iv. Regulatory Mechanisms and Genetic Architecture of Dimboa Glucoside Production

Transcriptional Regulation of Biosynthetic Genes

The production of DIMBOA glucoside is primarily controlled by the expression of a series of biosynthetic genes known as the Bx genes. The regulation of these genes at the transcriptional level is a critical determinant of the final concentration of this compound in the plant.

Identification of Transcription Factors (e.g., MYB, ZF, bHLH, LBD, NAC, WRKY)

A number of transcription factor families have been implicated in the regulation of this compound biosynthesis. These proteins bind to specific DNA sequences in the promoter regions of the Bx genes, thereby activating or repressing their transcription.

In a study on longan, a subtropical fruit tree, treatment with DIMBOA led to differential expression of 48 transcription factors from 17 families. mdpi.com The most prominent families included MYB, zinc finger (ZF), bHLH, LBD, NAC, and WRKY. mdpi.com These transcription factors are thought to directly or indirectly influence the expression of genes involved in the DIMBOA pathway. mdpi.com For instance, in maize, a MYB transcription factor has been shown to be controlled by ZmMPK6 and ethylene (B1197577) signaling, which in turn mediates the transcription of Bx1, the first dedicated gene in the DIMBOA biosynthetic pathway. nih.gov Furthermore, transcriptome analysis in maize has suggested the involvement of bHLH, ERF, and WRKY transcription factors in salicylic (B10762653) acid-regulated defenses, which can influence benzoxazinoid levels. researchgate.net

| Transcription Factor Family | Number of Differentially Expressed Genes (in Longan) | Potential Role in this compound Regulation |

| MYB | 8 | Mediates transcription of Bx1 in response to ethylene signaling. mdpi.comnih.gov |

| ZF (zinc finger) | 6 | Varied regulation of differentially expressed genes following DIMBOA treatment. mdpi.com |

| bHLH | 5 | Potentially involved in salicylic acid-regulated defenses influencing benzoxazinoid levels. mdpi.comresearchgate.net |

| LBD | 4 | Varied regulation of differentially expressed genes following DIMBOA treatment. mdpi.com |

| NAC | 4 | Varied regulation of differentially expressed genes following DIMBOA treatment. mdpi.com |

| WRKY | 4 | Potentially involved in salicylic acid-regulated defenses influencing benzoxazinoid levels. mdpi.comresearchgate.net |

Promoter Analysis and Regulatory Motifs

Analysis of the promoter regions of Bx genes has revealed the presence of various cis-acting regulatory elements, which are binding sites for transcription factors. In longan, an analysis of the promoter regions of DlBx genes identified 90 cis-acting elements, including those responsive to hormones like methyl jasmonate (MeJA), auxin, salicylic acid (SA), and gibberellin (GA). mdpi.com This suggests that the DlBx genes may be involved in hormone response processes during early somatic embryogenesis. mdpi.com

In rye, an in silico analysis of the promoter sequences of ScBx1 and ScIgl, both encoding the first enzyme in the pathway, was performed to identify potential stress-specific and growth- and development-specific motifs. mdpi.com This analysis guided further experiments that identified proteins binding to these promoter regions. mdpi.com

Hormonal Regulation of this compound Biosynthesis (e.g., Jasmonates, Salicylates, Auxins)

Plant hormones play a crucial role in mediating defense responses, and the biosynthesis of this compound is no exception. Jasmonates (JA), salicylates (SA), and auxins have all been shown to influence the production of this defensive compound.

Jasmonates: Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-known signaling molecules in plant defense against herbivores. In maize, the Igl gene, which can also catalyze the first step of DIMBOA biosynthesis, is inducible by MeJA. uu.nloup.com Application of JA has been shown to induce the accumulation of HDMBOA-glc, a derivative of DIMBOA-glc, by promoting its conversion from DIMBOA-glc. uu.nlmdpi.com In wheat seedlings, JA treatment increased the concentration of DIMBOA-glc and upregulated the expression of several TaBx genes. researchgate.net

Salicylates: Salicylic acid is another key defense hormone, primarily involved in responses to biotrophic pathogens. While often considered an antagonist to jasmonate signaling, SA has also been implicated in regulating defense responses that involve benzoxazinoids. mdpi.com

Auxins: The biosynthesis of DIMBOA and the plant hormone auxin share a common precursor, indole-3-glycerol phosphate (B84403). researchgate.net This connection suggests a potential for cross-regulation. In longan, DIMBOA treatment was found to affect the expression of genes involved in IAA (indole-3-acetic acid, the main auxin) biosynthesis. mdpi.com Specifically, the expression of most key genes for IAA synthesis was significantly downregulated after DIMBOA treatment. mdpi.com

Developmental and Tissue-Specific Regulation (e.g., Seedlings, Mature plants, Roots, Shoots)

The concentration of this compound varies significantly depending on the developmental stage of the plant and the specific tissue. Generally, the highest concentrations are found in young seedlings, providing crucial protection during this vulnerable stage.

Seedlings vs. Mature Plants: In maize, wheat, and rye, high concentrations of this compound are present in young seedlings, and this concentration decreases as the plant ages. ebi.ac.ukwikipedia.org In maize shoots, the concentration of DIMBOA-glucoside peaks at about 7 days after germination and declines significantly by 15 days. pnas.org It is not yet fully understood whether the biosynthesis of DIMBOA-glucoside ceases in mature plants or continues at a rate that is outpaced by the plant's growth. pnas.org

Roots vs. Shoots: this compound can be found in both the roots and shoots of cereals immediately after germination. pnas.org In maize, DIMBOA is detectable in both roots and shoots shortly after germination begins. mdpi.com However, the relative concentrations in different tissues can vary. For example, in wheat, leaves tend to accumulate higher concentrations of DIMBOA than roots. ceon.rs Conversely, in rye, the methoxy (B1213986) derivative DIMBOA is more prevalent in the roots, while DIBOA (its precursor) is dominant in the aboveground tissues. oup.com In some maize varieties, the concentration of HDMBOA-glc, a derivative of DIMBOA-glc, remains relatively stable in the roots with plant age and can become the main benzoxazinoid compound in the roots after 10 days. researchgate.net

| Plant Part | General this compound Concentration Trend | Supporting Evidence |

| Seedlings | High concentration. ebi.ac.ukwikipedia.org | Peaks around 7 days after germination in maize shoots. pnas.org |

| Mature Plants | Low concentration. ebi.ac.ukwikipedia.org | Declines significantly after the seedling stage. pnas.org |

| Roots | Present, concentration varies by species and age. pnas.org | In rye, DIMBOA is more prevalent in roots. oup.com In some maize, HDMBOA-glc becomes dominant in older roots. researchgate.net |

| Shoots | Present, generally higher in seedlings. pnas.org | In wheat, leaves have higher DIMBOA concentrations than roots. ceon.rs |

Genetic Variation and Breeding for this compound Content

Significant natural variation exists for this compound content within maize and other cereals. This genetic diversity provides a valuable resource for breeders aiming to develop crop varieties with enhanced resistance to pests and pathogens.

Quantitative Trait Loci (QTL) Mapping and Association Studies

QTL mapping and association studies are powerful tools used to identify the genetic loci responsible for variation in complex traits like this compound content. These studies have successfully pinpointed several genomic regions and candidate genes associated with DIMBOA levels.

Several studies have identified QTLs for DIMBOA content on maize chromosome 4, in a region that contains a cluster of Bx genes. csic.esoup.com This strongly suggests that variation within these biosynthetic genes themselves contributes to the observed differences in DIMBOA levels. For instance, genetic variation at the Bx1 gene has been shown to control DIMBOA content in maize. ceon.rs

Association mapping in a diverse panel of maize inbred lines identified nine SSR markers significantly associated with DIMBOA content, which together explained a substantial portion of the phenotypic variation. mdpi.comnih.gov These studies also identified "hot loci," or genomic regions associated with multiple insect resistance traits, suggesting that some genes may have pleiotropic effects on different defense mechanisms. mdpi.comnih.gov For example, a major QTL for DIMBOA content was mapped to the Bx gene cluster on chromosome 4, and the Mo17 maize inbred line, which has high DIMBOA levels at later developmental stages, showed prolonged expression of the Bx1 gene. oup.com

| Study Type | Key Findings | Chromosomal Regions Implicated |

| QTL Mapping | Identified QTLs for DIMBOA content and aphid resistance. oup.com A major QTL for DIMBOA content mapped to the Bx gene cluster. oup.com | Chromosomes 1, 2, 4, 5, 6, 7, 8, 10. csic.esoup.comnih.gov |

| Association Studies | Identified SSR markers and candidate genes associated with DIMBOA content. mdpi.comnih.gov Revealed "hot loci" for multiple insect resistance traits. mdpi.comnih.gov | Chromosomes 1, 2, 4, 5, 8, 10. mdpi.comnih.gov |

V. Advanced Methodologies for Investigating Dimboa Glucoside

Analytical Techniques for Quantitative and Qualitative Analysis

Chromatographic Methods (e.g., HPLC-MS, GC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of DIMBOA-glucoside and related benzoxazinoids from complex plant extracts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a preferred method. scielo.brnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), offers enhanced sensitivity and specificity. akjournals.comoup.comacs.org This allows for the accurate measurement of DIMBOA-glucoside in various plant tissues and has been used to study its accumulation in response to different stimuli. akjournals.comacs.orgmdpi.com For instance, UHPLC-HR-MS/MS has been employed to analyze leaf tissue extracts to determine how agricultural practices affect metabolite levels. acs.org HPLC with a diode array detector (DAD) is also utilized, with detection wavelengths set around 266 nm for DIMBOA-glucoside. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for benzoxazinoid analysis, but it typically requires a derivatization step to increase the volatility of the compounds. scielo.brmdpi.com This often involves trimethylsilylation (TMSi) of the extracts before analysis. embrapa.br While effective, the need for derivatization makes GC-MS a more time-consuming option compared to modern LC-MS techniques for DIMBOA-glucoside analysis. mdpi.com

The table below summarizes typical parameters used in the chromatographic analysis of benzoxazinoids.

| Parameter | HPLC-MS/MS | GC-MS |

| Sample Preparation | Extraction with methanol/water/formic acid mixtures. acs.org | Extraction followed by derivatization (e.g., TMSi). embrapa.br |

| Separation Column | C18 reversed-phase columns are common. scielo.brnih.gov | Capillary columns suitable for semi-volatile compounds. |

| Detection | ESI in negative ion mode; monitoring specific parent and fragment ions. akjournals.comtandfonline.com | Electron Impact (EI) ionization; analysis of mass spectra. embrapa.br |

| Quantification | Use of external standards (e.g., pure DIMBOA-Glc) and internal standards. akjournals.comresearchgate.net | Use of derivatized standards for calibration. |

| Key Advantage | High sensitivity, high throughput, no derivatization required for DIMBOA-glucoside. mdpi.com | Provides detailed mass spectra for structural confirmation of various metabolites. nih.gov |

This table provides a generalized comparison of HPLC-MS/MS and GC-MS techniques for the analysis of benzoxazinoids.

Spectroscopic Approaches (e.g., NMR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of DIMBOA-glucoside and its derivatives. acs.orgtandfonline.com Both one-dimensional (¹H NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are used to confirm the molecular structure, including the position of the methoxy (B1213986) group and the glucose linkage. tandfonline.comnih.gov For example, ¹H and ¹³C NMR data were crucial in identifying novel multi-hexose benzoxazinoids, including derivatives of DIMBOA-glucoside, induced by drought stress in maize. acs.orgnih.gov

UV-Vis spectroscopy provides complementary information. DIMBOA-glucoside exhibits a characteristic UV absorption spectrum, which is useful for detection following chromatographic separation. The maximum absorption wavelength for DIMBOA-glucoside is typically observed around 266 nm. nih.gov This property is often exploited in HPLC-DAD systems for preliminary identification and quantification. oup.com

In Situ Localization Techniques

Understanding the spatial distribution of DIMBOA-glucoside within plant tissues is critical to understanding its biological function. It is known to be stored in vacuoles. osti.gov Advanced imaging techniques have enabled its visualization at the cellular and tissue levels.

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful technique for the direct visualization of metabolites in tissue sections. osti.gov MALDI-MSI has been used to show that DIMBOA-glucoside is localized to the vacuoles of mesophyll cells located between vascular bundles in maize. osti.gov Another technique, Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), has also been applied to map metabolites, including those related to defense, along the developmental gradient of maize roots. nih.gov

In situ hybridization is another valuable method, used to localize the messenger RNA (mRNA) transcripts of genes involved in the DIMBOA-glucoside biosynthetic pathway. edenrcn.com By visualizing where the Bx genes are expressed, researchers can infer the sites of biosynthesis, which complements the direct localization of the compound itself.

Molecular Biology Approaches in DIMBOA Glucoside Research

Gene Editing and Mutagenesis for Pathway Dissection

The elucidation of the DIMBOA-glucoside biosynthetic pathway has been greatly aided by genetic approaches, including the use of mutants and, more recently, gene editing technologies like CRISPR/Cas9. nih.govdntb.gov.uafrontiersin.org The core pathway involves a series of enzymes encoded by the Bx genes. researchgate.net

Mutagenesis, often using transposon insertions, has been instrumental in identifying the function of key Bx genes. nih.govoup.com For example, maize lines with mutations in Bx1 or Bx2 are deficient in benzoxazinoid production, which allows researchers to study the impact of these compounds on herbivore resistance. d-nb.infomdpi.com Similarly, mutations in downstream genes like Bx6, which is involved in converting DIBOA-Glc to TRIBOA-Glc (a precursor to DIMBOA-glucoside), lead to an accumulation of intermediate compounds and a reduction in DIMBOA-glucoside. nih.govoup.com

The CRISPR/Cas9 system offers a more targeted approach for creating knock-out mutants to study gene function. dntb.gov.uanih.gov This technology has been successfully applied in various plants to modify secondary metabolic pathways and holds significant potential for precisely dissecting the roles of specific enzymes and transcription factors in the DIMBOA-glucoside pathway. frontiersin.orgnewswise.com For example, CRISPR/Cas9 has been used to edit genes involved in cyanogenic glycoside and lignin (B12514952) biosynthesis, demonstrating its utility for manipulating related metabolic pathways. nih.govnewswise.com

Transcriptomics and Proteomics in Response to Perturbations

Transcriptomics and proteomics provide a global view of the changes in gene expression and protein abundance in response to various stimuli, such as herbivore attack or abiotic stress, which can affect DIMBOA-glucoside metabolism.

Transcriptomic analyses, often using RNA-sequencing (RNA-seq), have revealed how maize plants modulate the expression of Bx genes and other defense-related genes upon infestation by insects like aphids or caterpillars. oup.commdpi.comfrontiersin.org Studies have shown that herbivory can lead to significant changes in the expression of genes involved in benzoxazinoid biosynthesis. oup.commdpi.comcdnsciencepub.com For instance, in response to Western corn rootworm feeding, maize roots showed downregulation of DIMBOA-synthesis genes but upregulation of genes for DIMBOA-glucosyl transferase. mdpi.com These studies help to understand the regulatory networks that fine-tune defense responses. oup.com

Proteomics, the large-scale study of proteins, offers insights into the physiological responses of both the plant and the herbivores that consume it. For example, proteomic analysis of aphids feeding on wheat with varying DIMBOA levels revealed that the insects upregulate proteins involved in detoxification and metabolism to cope with the toxic effects of the compound. researchgate.net This highlights the dynamic interplay between the plant's chemical defenses and the herbivore's adaptive mechanisms.

The table below provides examples of research findings from transcriptomic and proteomic studies.

| Study Type | Organism & Perturbation | Key Findings Related to DIMBOA-Glucoside |

| Transcriptomics | Maize (Mp708) vs. Western Corn Rootworm | Altered expression of benzoxazinoid-related genes in roots after herbivory. mdpi.com |

| Transcriptomics | Maize (B73) vs. Spodoptera exigua | Rapid and extensive changes in gene expression, including defense-related genes, within hours of infestation. oup.com |

| Transcriptomics | Wheat (mutant qd) | Identification of the benzoxazinoid biosynthesis pathway as potentially involved in regulating stem elongation. frontiersin.org |

| Proteomics | Grain aphid (Sitobion avenae) vs. Wheat with high/low DIMBOA | Aphids showed temporal changes in protein regulation, initially affecting cytoskeleton functions (possibly for detoxification) and later metabolism and homeostasis. researchgate.net |

This table summarizes key findings from selected transcriptomic and proteomic studies investigating responses related to DIMBOA-glucoside.

Metabolomics Profiling of this compound and Derivatives

Metabolomics, the comprehensive analysis of all metabolites in a biological system, has become an indispensable tool for studying this compound and its derivatives. Advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS), are employed to identify and quantify a wide array of benzoxazinoids in various plant tissues and environmental samples. mdpi.comacs.orgnih.govresearchgate.net These techniques offer high sensitivity and resolution, enabling the detection of not only major benzoxazinoids like DIMBOA-glucoside but also their numerous derivatives, which may be present at lower concentrations. akjournals.comnih.gov

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, are frequently utilized for metabolomic profiling. akjournals.complos.org These methods allow for the separation, identification, and quantification of a diverse range of benzoxazinoids, including glucosides, aglycones, and their degradation products. researchgate.netakjournals.com For instance, UPLC-MS/MS has been successfully used to determine the composition and content of six benzoxazinone (B8607429) derivatives in wheat varieties, with DIMBOA-glucoside being a major metabolite detected. akjournals.com Similarly, LC-HRMS has been instrumental in profiling benzoxazinoids in maize leaves, identifying compounds like HBOA-Glc, DIBOA-Glc, TRIBOA-Glc, DIM2BOA-Glc, and HDMBOA-Glc in addition to DIMBOA-Glc. nih.gov

Research findings from metabolomics studies have significantly advanced our understanding of benzoxazinoid biosynthesis and regulation. For example, metabolomic analysis of different cereal crops like maize, wheat, and adlay has revealed unique benzoxazinoid profiles, with some derivatives being specific to certain species. mdpi.commdpi.com Such studies have also led to the identification of novel benzoxazinoid metabolites, including double-hexose derivatives of DIBOA, DIMBOA, and HBOA in rye and wheat. nih.gov Furthermore, comparative metabolomics of wild and domesticated wheat genotypes has shed light on the differences in their chemical defense responses against pests. nih.gov

Table 1: Key Benzoxazinoid Derivatives Identified Through Metabolomics

| Compound Name | Abbreviation | Plant Source(s) | Analytical Method(s) | Key Findings |

| 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside | DIMBOA-Glc | Maize, Wheat, Rye | UPLC-MS/MS, LC-HRMS | Major benzoxazinoid in many cereals; levels vary with plant age and stress. akjournals.comresearchgate.net |

| 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside | HDMBOA-Glc | Maize | LC-HRMS | Induced by herbivory; more toxic to some insects than DIMBOA-Glc. nih.govnih.gov |

| 2,4-dihydroxy-1,4-benzoxazin-3-one glucoside | DIBOA-Glc | Wheat, Rye | UPLC-MS/MS | Precursor to DIMBOA-Glc. nih.gov |

| 2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one glucoside | DIM2BOA-Glc | Maize | LC-HRMS | Present in maize, with concentrations varying with plant age. researchgate.net |

| 2-hydroxy-1,4-benzoxazin-3-one | HBOA | Rye, Wheat | LC-MS | A lactam derivative of benzoxazinoids. nih.gov |

| 1,3-benzoxazol-2-one | BOA | Rye, Wheat | LC-MS | A benzoxazolinone derivative. nih.gov |

Ecological and Agronomic Research Methodologies

Field and greenhouse bioassays are fundamental for understanding the ecological roles of this compound in plant-herbivore and plant-pathogen interactions. These experiments allow researchers to observe and quantify the effects of this compound on the behavior, growth, and survival of various organisms in a more natural or controlled setting.

In a typical bioassay, plants with varying levels of this compound, including mutant lines with altered benzoxazinoid biosynthesis, are exposed to herbivores or pathogens. oup.com For instance, studies have compared the performance of insect pests like the European corn borer (Ostrinia nubilalis) and fall armyworm (Spodoptera frugiperda) on maize varieties with different DIMBOA-glucoside concentrations. scispace.comwikipedia.org Results from such bioassays have consistently shown that higher levels of DIMBOA and its derivatives are correlated with increased resistance to a wide range of pests. apsnet.orgceon.rs For example, DIMBOA has been shown to have antifeedant and toxic effects on Spodoptera exigua and to inhibit the mycelial growth of the fungal pathogen Setosphaeria turcica. scispace.com

Furthermore, bioassays have been crucial in elucidating the complex interactions between different benzoxazinoid derivatives and herbivores. While DIMBOA-glucoside itself is inactive, its hydrolysis upon tissue damage releases the toxic aglycone DIMBOA. wikipedia.orgresearchgate.net Some specialist herbivores, however, have evolved mechanisms to detoxify DIMBOA. ceon.rs In response, plants can convert DIMBOA-glucoside to the more potent HDMBOA-glucoside, which is more effective against certain pests. researchgate.net Bioassays comparing the effects of DIMBOA and HDMBOA on different insect species have been instrumental in unraveling this co-evolutionary arms race. scispace.comceon.rs

Table 2: Representative Bioassay Findings on the Ecological Role of this compound

| Organism | Plant | Bioassay Type | Key Findings |

| Ostrinia nubilalis (European corn borer) | Maize | Field/Greenhouse | Larval growth and survival are significantly reduced on maize lines with high DIMBOA content. scispace.com |

| Spodoptera frugiperda (Fall armyworm) | Maize | Laboratory | DIMBOA stimulated feeding in S. frugiperda, in contrast to its antifeedant effect on S. exigua. scispace.com |

| Rhopalosiphum maidis (Corn leaf aphid) | Maize | Greenhouse | DIMBOA content is negatively correlated with aphid reproduction. oup.com |

| Setosphaeria turcica (Northern corn leaf blight) | Maize | In vitro | DIMBOA strongly inhibits mycelial growth. scispace.com |

| Sitobion avenae (Grain aphid) | Wheat | Laboratory | DIMBOA-glucoside affects host acceptance and suitability for the aphid's parasitoid. ceon.rs |

Controlled environment studies, conducted in growth chambers or phytotrons, are essential for dissecting the influence of specific abiotic stresses on the biosynthesis and accumulation of this compound. By manipulating factors such as light, temperature, water availability, and nutrient levels, researchers can isolate the effects of individual stressors on benzoxazinoid metabolism. researchgate.netresearchgate.net

These studies have revealed that the production of this compound is highly responsive to environmental cues. For example, darkness and mechanical wounding have been shown to significantly increase DIMBOA content in maize seedlings, while low temperatures can lead to a decrease. researchgate.net Similarly, drought stress has been found to increase the levels of DIMBOA and its precursor DIBOA in maize leaves. oup.com However, the response can be complex and tissue-specific, with some studies showing reduced levels of DIMBOA-Glc and HDMBOA-Glc in stems under water deficit. portlandpress.com

The use of metabolomics in conjunction with controlled environment studies has provided a more comprehensive picture of how abiotic stress impacts the entire benzoxazinoid profile. For instance, metabolomic analysis of maize lines under drought stress revealed higher levels of benzoxazinoids in the leaves of drought-stressed plants compared to well-watered ones. portlandpress.com These controlled studies are critical for predicting how plant defenses might be affected by climate change and for developing crops with enhanced resilience to environmental stressors. oup.comportlandpress.com

Table 3: Impact of Abiotic Stress on this compound and Related Compounds

| Stress Factor | Plant | Tissue | Observed Effect on Benzoxazinoids |

| Light (Darkness) | Maize | Seedlings | Increased DIMBOA content. mdpi.com |

| Temperature (Low) | Maize | Seedlings | Decreased DIMBOA content. researchgate.net |

| Water Deficit | Maize | Leaves | Increased DIMBOA and DIBOA levels. oup.com |

| Water Deficit | Maize | Stems | Reduced DIMBOA-Glc and HDMBOA-Glc levels. portlandpress.com |

| Elevated CO2 | Maize | Stems | Decreased DIMBOA-Glc content. portlandpress.com |

| Mechanical Wounding | Maize | Seedlings | Increased DIMBOA content. researchgate.net |

The evaluation and selection of agronomic traits related to this compound content are central to breeding programs aimed at developing pest-resistant crop varieties. mdpi.com This involves screening large populations of plants for their benzoxazinoid profiles and correlating these with desirable agronomic characteristics, such as yield, pest resistance, and disease tolerance. apsnet.org

Quantitative trait loci (QTL) mapping has been a powerful tool in this endeavor. By analyzing the genetic makeup and DIMBOA content of recombinant inbred lines (RILs), researchers have been able to identify specific regions of the genome that control benzoxazinoid biosynthesis. oup.comcsic.es Several QTLs associated with DIMBOA content have been mapped to maize chromosomes, with some co-localizing with known benzoxazinoid biosynthesis genes (Bx genes) on chromosome 4. csic.esresearchgate.net For instance, a major QTL on chromosome 4 was found to explain a significant portion of the phenotypic variation in DIMBOA content. csic.es

These findings have practical implications for marker-assisted selection (MAS) in breeding programs. By identifying molecular markers, such as single nucleotide polymorphisms (SNPs) or simple sequence repeats (SSRs), that are tightly linked to high DIMBOA-glucoside content, breeders can more efficiently select for pest-resistant lines without the need for extensive and time-consuming chemical analysis or bioassays. mdpi.com The identification of maize inbred lines with high DIMBOA content has provided valuable genetic resources for developing new, insect-resistant varieties. mdpi.comnih.gov

Table 4: Identified QTLs Associated with this compound Content in Maize

| Chromosome | Bin Location | Associated Trait(s) | Phenotypic Variation Explained (%) |

| 1 | 1.04 | DIMBOA content, Lepidopteran resistance | - |

| 4 | 4.01 | DIMBOA content, European corn borer resistance | 15.8 |

| 5 | - | DIMBOA content | 8 |

| 6 | - | Corn leaf aphid resistance (additive to Chr. 4 QTL) | - |

| 8 | 8.06 | DIMBOA content | - |

Vi. Future Directions and Emerging Research Avenues for Dimboa Glucoside Studies

Elucidating Novel Functions and Interactions

While the role of DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and its glucoside in direct defense against herbivores and pathogens is well-established, ongoing research is uncovering a more complex and nuanced involvement in plant physiology and ecological interactions. researchgate.netwikipedia.orgnih.gov Future investigations are poised to delve deeper into these novel functions.

One emerging area is the role of DIMBOA glucoside and its aglycone, DIMBOA, as signaling molecules. wikipedia.orguu.nloup.com Research has shown that DIMBOA can influence the accumulation of callose, a key component in plant defense responses, when triggered by elicitors like chitosan (B1678972) or aphid feeding. wikipedia.orguu.nloup.com This suggests a regulatory function beyond its direct toxicity. Furthermore, there is evidence that DIMBOA and its glucoside may enhance the activity of cytokinin oxidase/dehydrogenase, an enzyme involved in cytokinin degradation, potentially influencing plant growth and development. tandfonline.comchimia.ch

The interactions of DIMBOA with other plant metabolic pathways are also a promising field of study. For instance, the interplay between the benzoxazinoid pathway and the production of other defense compounds, such as phenylpropanoids, warrants further investigation to understand potential synergistic or antagonistic effects. chimia.ch Additionally, the ability of DIMBOA to form complexes with iron in the rhizosphere and its subsequent use by specialized insect pests for host identification presents a fascinating case of chemical co-evolution that requires more in-depth exploration. wikipedia.org

Moreover, the conversion of DIMBOA-glucoside to the more rapidly acting HDMBOA-glucoside in response to insect feeding serves as a defense priming mechanism. researchgate.net The enzymes responsible for this methylation in maize and other grasses, specifically the O-methyltransferases, are still not fully identified, representing a key knowledge gap. researchgate.net

Systems Biology Approaches to this compound Networks

A key focus of this approach is the use of gene co-expression networks to identify novel genes and regulatory elements associated with benzoxazinoid metabolism. nih.govbiorxiv.org Because genes within a specific metabolic pathway are often co-regulated, analyzing large-scale gene expression datasets can reveal new players, including transcription factors, transporters, and modifying enzymes. nih.gov For example, while the core genes of the DIMBOA pathway are clustered, other modifying genes like Bx6 and Bx7 are not and their regulation appears to be distinct, a facet that network analysis can help to elucidate. nih.gov

Metabolomic profiling of different plant genotypes, tissues, and developmental stages, especially when combined with transcriptomic data, can reveal the diversity and dynamic nature of benzoxazinoid profiles. mdpi.com This approach has already helped to propose new steps in the benzoxazinoid biosynthetic pathway and highlight differences between cereal crops like maize, wheat, and adlay. mdpi.com

Furthermore, integrating these 'omics' datasets can help to build predictive models of how environmental cues and biotic stressors influence this compound accumulation. nih.gov This can provide insights into the genetic and environmental factors that control the plant's defense response, which is crucial for developing crops with enhanced resilience. nih.govmdpi.com

Translational Research for Crop Improvement and Sustainable Agriculture

The knowledge gained from fundamental research on this compound has significant potential for translational applications in agriculture, particularly in the development of more resilient and sustainable cropping systems. nih.govresearchgate.net

A primary avenue for translational research is the breeding of crops with optimized benzoxazinoid profiles for enhanced pest and disease resistance. nih.govmdpi.com By identifying the quantitative trait loci (QTLs) and specific genes that control this compound levels, breeders can select for varieties with naturally higher defenses, reducing the need for synthetic pesticides. nih.govmdpi.com Studies have shown that higher levels of DIMBOA correlate with increased resistance to pests like aphids and pathogenic fungi. The identification of maize inbred lines with high DIMBOA content provides valuable genetic resources for these breeding programs. mdpi.com

Another important application lies in harnessing the allelopathic properties of benzoxazinoids for weed management. researchgate.netunimi.it Benzoxazinoids released from root exudates or decomposing plant material can inhibit the germination and growth of competing weeds. unimi.itscispace.comacs.org This makes crops that produce high levels of these compounds, such as certain varieties of rye, valuable as cover crops in sustainable and organic farming systems to naturally suppress weeds. researchgate.net Research into the uptake and translocation of root-exuded benzoxazinoids by neighboring plants will further refine their use in allelopathic weed control. acs.org

The development of natural pesticides based on the biocidal properties of DIMBOA and its derivatives is another promising area. These compounds could offer a more targeted and environmentally friendly alternative to broad-spectrum synthetic pesticides.

| Research Finding | Implication for Crop Improvement |

| High levels of this compound correlate with increased resistance to aphids and fungi. | Breeding for higher this compound content can enhance innate pest and disease resistance. |

| Benzoxazinoids released from rye have allelopathic effects on weeds. researchgate.netunimi.it | Use of rye as a cover crop can provide natural weed suppression in sustainable agriculture. |

| Genetic markers associated with DIMBOA accumulation have been identified. mdpi.com | Marker-assisted selection can accelerate the development of insect-resistant maize varieties. |

| This compound biosynthesis is influenced by environmental factors. mdpi.comoup.com | Understanding these interactions can help in selecting or engineering crops resilient to specific abiotic stresses. |

Evolutionary Ecology of this compound Diversity

The study of this compound from an evolutionary ecology perspective seeks to understand the selective pressures that have shaped the diversity of benzoxazinoid profiles across different plant species and populations. researchgate.netunimi.it This field investigates how interactions with herbivores, pathogens, and the abiotic environment have driven the evolution of this chemical defense system.

The core biosynthetic pathway leading to DIMBOA-glucoside is considered to be of monophyletic origin in grasses, suggesting it evolved in an early common ancestor. nih.govpnas.org However, the subsequent modifications and diversification of benzoxazinoids appear to have evolved multiple times independently. pnas.org For instance, the O-methyltransferase that converts DIMBOA-glucoside to HDMBOA-glucoside has evolved at least twice in the evolutionary history of grasses. pnas.org Remarkably, recent research has shown that the entire benzoxazinoid pathway has evolved independently in some eudicot species, utilizing different enzymes to achieve the same chemical outcome, a striking example of convergent evolution in metabolic pathways. pnas.org

The diversity in benzoxazinoid composition, such as the prevalence of DIMBOA in maize and wheat versus DIBOA in rye, reflects adaptation to different ecological niches and pest pressures. ceon.rsmdpi.com The variation in the concentration and type of benzoxazinoids within a single plant species, and even within different tissues of the same plant, highlights the dynamic nature of these defenses in response to specific threats. researchgate.netmdpi.com

Future research in this area will likely focus on: